molecular formula C55H88Cl14N8O24 B14232239 (2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid CAS No. 595579-16-1

(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid

Cat. No.: B14232239
CAS No.: 595579-16-1
M. Wt: 1741.6 g/mol
InChI Key: CATGTXNNAMBSBK-WXMGZCHHSA-N
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Description

(2S)-2-acetamidobutanoic acid and (2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid are organic compounds with significant importance in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-acetamidobutanoic acid typically involves the acylation of (2S)-2-aminobutanoic acid with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process.

For (2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid, the synthesis involves the reaction of (2S)-2-amino-3-methylbutanoic acid with 2,2-dichloroacetyl chloride. This reaction is also carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Both (2S)-2-acetamidobutanoic acid and (2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert these compounds into their respective amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acyl or amino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (2S)-2-acetamidobutanoic acid can yield (2S)-2-acetamidobutanoic acid, while reduction can produce (2S)-2-aminobutanoic acid.

Scientific Research Applications

Chemistry

In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique stereochemistry makes them valuable in the study of chiral synthesis and asymmetric catalysis.

Biology

In biological research, these compounds are used to study enzyme-substrate interactions and protein folding. Their ability to mimic natural amino acids allows researchers to investigate the mechanisms of various biological processes.

Medicine

In medicine, these compounds have potential applications as therapeutic agents. Their structural similarity to natural amino acids enables them to interact with biological targets, making them candidates for drug development.

Industry

In the industrial sector, these compounds are used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their versatility and reactivity make them valuable building blocks in various manufacturing processes.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes and receptors. For example, (2S)-2-acetamidobutanoic acid can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Similarly, (2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid can interact with receptors and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-aminobutanoic acid: A precursor in the synthesis of (2S)-2-acetamidobutanoic acid.

    (2S)-2-amino-3-methylbutanoic acid: A precursor in the synthesis of (2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid.

    (2S)-2-acetamido-3-methylbutanoic acid: A structurally similar compound with different functional groups.

Uniqueness

The uniqueness of (2S)-2-acetamidobutanoic acid and (2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid lies in their specific stereochemistry and functional groups, which confer distinct chemical properties and biological activities. Their ability to participate in various chemical reactions and interact with biological targets makes them valuable in research and industrial applications.

Properties

CAS No.

595579-16-1

Molecular Formula

C55H88Cl14N8O24

Molecular Weight

1741.6 g/mol

IUPAC Name

(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/7C7H11Cl2NO3.C6H11NO3/c7*1-3(2)4(7(12)13)10-6(11)5(8)9;1-3-5(6(9)10)7-4(2)8/h7*3-5H,1-2H3,(H,10,11)(H,12,13);5H,3H2,1-2H3,(H,7,8)(H,9,10)/t7*4-;5-/m00000000/s1

InChI Key

CATGTXNNAMBSBK-WXMGZCHHSA-N

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)C.CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)Cl.CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)Cl.CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)Cl.CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)Cl.CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)Cl.CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)Cl.CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)Cl

Canonical SMILES

CCC(C(=O)O)NC(=O)C.CC(C)C(C(=O)O)NC(=O)C(Cl)Cl.CC(C)C(C(=O)O)NC(=O)C(Cl)Cl.CC(C)C(C(=O)O)NC(=O)C(Cl)Cl.CC(C)C(C(=O)O)NC(=O)C(Cl)Cl.CC(C)C(C(=O)O)NC(=O)C(Cl)Cl.CC(C)C(C(=O)O)NC(=O)C(Cl)Cl.CC(C)C(C(=O)O)NC(=O)C(Cl)Cl

Origin of Product

United States

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